![molecular formula C20H33NO2 B5766885 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide, commonly known as ADBAC, is a quaternary ammonium compound that belongs to the class of cationic surfactants. It is widely used as a disinfectant and sanitizer in various industries, including healthcare, food processing, and water treatment. ADBAC has gained significant attention in scientific research due to its broad-spectrum antimicrobial activity and potential applications in various fields.
作用機序
The antimicrobial activity of ADBAC is primarily attributed to its cationic nature, which allows it to disrupt the cell membrane of microorganisms. ADBAC molecules interact with the negatively charged cell membrane of microorganisms, leading to membrane damage and cell death. ADBAC also disrupts the cytoplasmic membrane and inhibits the synthesis of nucleic acids and proteins, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
ADBAC has been shown to have low toxicity to humans and animals at recommended concentrations. However, studies have reported potential adverse effects, such as skin irritation and respiratory problems, when exposed to high concentrations. ADBAC has also been found to have an inhibitory effect on the growth of some plant species, which may limit its use in certain applications.
実験室実験の利点と制限
ADBAC is a widely used disinfectant and sanitizer in laboratory settings due to its broad-spectrum antimicrobial activity and low toxicity. However, it is important to note that ADBAC may interfere with certain laboratory assays, such as enzyme-linked immunosorbent assay (ELISA), due to its cationic nature. In addition, ADBAC may have residual effects on treated surfaces, which may affect subsequent experiments.
将来の方向性
1. Development of novel ADBAC derivatives with improved antimicrobial activity and reduced toxicity.
2. Investigation of the potential use of ADBAC in the food industry for the preservation of food products.
3. Evaluation of the effectiveness of ADBAC against emerging pathogens, such as antibiotic-resistant bacteria.
4. Investigation of the environmental impact of ADBAC and its degradation products.
5. Development of new formulations and delivery methods for ADBAC to improve its efficacy and reduce its potential adverse effects.
Conclusion:
ADBAC is a widely used disinfectant and sanitizer with broad-spectrum antimicrobial activity. It has gained significant attention in scientific research due to its potential applications in various fields, including healthcare, food processing, and water treatment. Further research is needed to explore the full potential of ADBAC and its derivatives in various applications and to address potential adverse effects and environmental concerns.
合成法
ADBAC can be synthesized by the reaction of dimethylamine with 2,4-bis(1,1-dimethylpropyl)phenol and dimethylacetamide. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by distillation and recrystallization to obtain pure ADBAC.
科学的研究の応用
ADBAC has been extensively studied for its antimicrobial activity against various microorganisms, including bacteria, viruses, and fungi. It has been found to be effective against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ADBAC has also been shown to have antiviral activity against enveloped viruses, such as influenza virus and herpes simplex virus. In addition, it has been found to be effective against fungal pathogens, such as Aspergillus niger and Candida albicans.
特性
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-9-19(3,4)15-11-12-17(23-14-18(22)21(7)8)16(13-15)20(5,6)10-2/h11-13H,9-10,14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGDAUKDHFYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(C)C)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
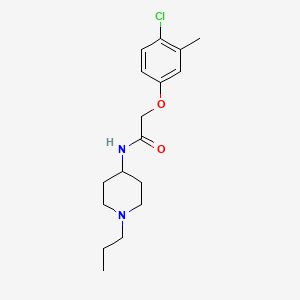
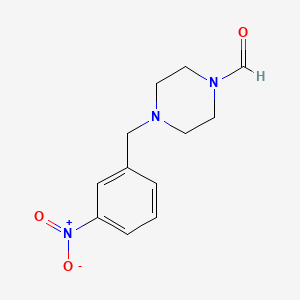
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

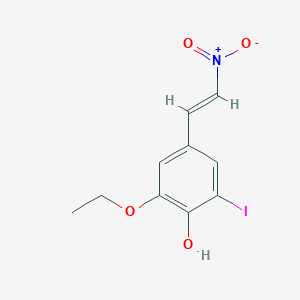
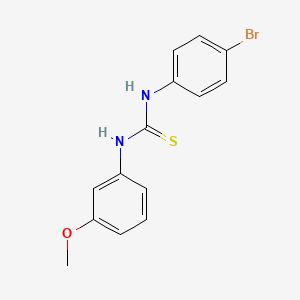
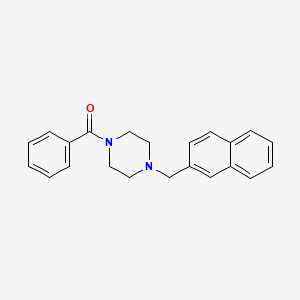
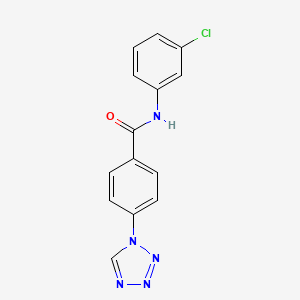
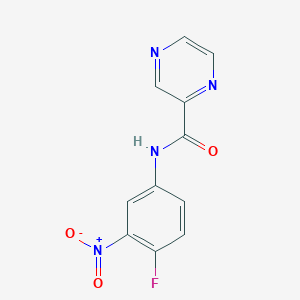
![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)